3,4,5-Trifluorobenzoic acid

Catalog No.
S711696
CAS No.
121602-93-5
M.F
C7H3F3O2
M. Wt
176.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorobenzoic acid

CAS Number

121602-93-5

Product Name

3,4,5-Trifluorobenzoic acid

IUPAC Name

3,4,5-trifluorobenzoic acid

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

InChI

InChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

VJMYKESYFHYUEQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)O

Transient Directing Group in C-H Activation Reactions

Transition metal-catalyzed C-H activation is a powerful tool for organic synthesis, allowing for the direct functionalization of carbon-hydrogen bonds. 3,4,5-Trifluorobenzoic acid can act as a transient directing group in these reactions [1]. The fluorine atoms influence the electronic properties of the molecule, making it bind selectively to the transition metal catalyst. This binding then directs the catalyst to a specific carbon-hydrogen bond on the target molecule, enabling precise functionalization. This approach offers greater control and regioselectivity compared to traditional methods.

Source

[1] Ossila ()

3,4,5-Trifluorobenzoic acid (TFBA) is a derivative of benzoic acid, a common aromatic carboxylic acid. It possesses three fluorine atoms attached to the benzene ring at the 3rd, 4th, and 5th positions (relative to the carboxylic acid group). TFBA finds significance in scientific research due to its unique properties, particularly as a functional group in organic synthesis [].


Molecular Structure Analysis

The key feature of TFBA's structure is the presence of three fluorine atoms. These electronegative atoms withdraw electron density from the benzene ring, making it electron-deficient. This weakens the bonds between the ring and other substituents, facilitating further chemical modifications. Additionally, the fluorine atoms are positioned at meta and para positions, minimizing steric hindrance (repulsion between atoms due to their size) and allowing for better interaction with other molecules during reactions [].


Chemical Reactions Analysis

Synthesis

TFBA can be synthesized through various methods, including the fluorination of benzoic acid derivatives with fluorinating agents like xenon difluoride (XeF2).

C6H5COOH + 3 XeF2 -> C6H3F3COOH + 3 Xe (g) + 3 HF (g)

Applications in C-H Activation

TFBA serves as a transient directing group in transition metal-catalyzed C-H activation reactions. The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group, making the adjacent carbon on the benzene ring more susceptible to activation by a transition metal catalyst. This facilitates the cleavage of the C-H bond and the subsequent formation of a new carbon-carbon bond at that position [].

Mechanism of Action (limited information)

Limited data exists on the specific mechanism of action of TFBA outside of its role as a directing group.

Physical and Chemical Properties

  • Melting Point: 153-155 °C []
  • Boiling Point: Sublimes []
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and dimethylformamide []
  • Stability: Stable under normal storage conditions []

XLogP3

1.7

Melting Point

98.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

121602-93-5

Wikipedia

3,4,5-Trifluorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,4,5-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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